5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Overview
Description
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess a variety of therapeutic qualities, including anticancer , anti-inflammatory , antiviral , antibacterial , and others . These properties suggest that the compound may interact with a range of biological targets.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the replication and maturation processes of chymotrypsin-like protease of sars-coronavirus 2 . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the broad range of therapeutic properties associated with pyrazolo[1,5-a]pyrimidine derivatives , it’s likely that the compound affects multiple biochemical pathways, leading to downstream effects such as inhibition of viral replication .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to show impaired cell survival in hct-116 colorectal carcinoma cell line , suggesting that the compound may have similar effects.
Action Environment
It’s known that the stability of similar compounds can be influenced by ph .
Preparation Methods
The synthesis of 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the amino group, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound has shown promise in anticancer research and as an enzymatic inhibitor.
Industry: It is used in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific structural features and properties. Similar compounds include:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their properties and applications.
In comparison, this compound stands out due to its specific amino and methyl substitutions, which contribute to its unique reactivity and applications.
Properties
IUPAC Name |
5-amino-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-2-6-9-5(8)3-7(12)11(6)10-4/h2-3,10H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMCADJRSPHSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539269 | |
Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96335-43-2 | |
Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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